2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is an organic compound characterized by its unique structure, which includes a benzyloxy group and dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or dichlorobenzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[4-(benzyloxy)-3,5-dichlorobenzylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with different substituents on the benzylidene moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13Cl2N3OS |
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Molecular Weight |
354.3g/mol |
IUPAC Name |
[(E)-(3,5-dichloro-4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-6-11(8-19-20-15(18)22)7-13(17)14(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,22)/b19-8+ |
InChI Key |
LFAYQENKAXDYRV-UFWORHAWSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=S)N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl |
Origin of Product |
United States |
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